Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Selectivity profiling High-throughput screening Chemical probe development

4-Methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 701288-77-9) is a synthetic small-molecule sulfonamide (MW 306.4 g/mol, formula C₁₅H₁₈N₂O₃S) featuring a 4-methoxy-2,3-dimethylbenzene core linked via a sulfonamide bridge to a pyridin-2-ylmethyl moiety. The compound is commercially available through established screening-library vendors such as Life Chemicals (product code F1639-0213) with reported purity ≥90%.

Molecular Formula C15H18N2O3S
Molecular Weight 306.4g/mol
CAS No. 701288-77-9
Cat. No. B500430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS701288-77-9
Molecular FormulaC15H18N2O3S
Molecular Weight306.4g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CC=N2)OC
InChIInChI=1S/C15H18N2O3S/c1-11-12(2)15(8-7-14(11)20-3)21(18,19)17-10-13-6-4-5-9-16-13/h4-9,17H,10H2,1-3H3
InChIKeyTZYSNQFGOMRSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.8 [ug/mL]

Why 4-Methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 701288-77-9) Is a Strategic Sulfonamide Scaffold for Medicinal Chemistry Screening Libraries


4-Methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 701288-77-9) is a synthetic small-molecule sulfonamide (MW 306.4 g/mol, formula C₁₅H₁₈N₂O₃S) featuring a 4-methoxy-2,3-dimethylbenzene core linked via a sulfonamide bridge to a pyridin-2-ylmethyl moiety [1]. The compound is commercially available through established screening-library vendors such as Life Chemicals (product code F1639-0213) with reported purity ≥90% [2]. Its calculated physicochemical profile—XLogP3 of 2, topological polar surface area of 76.7 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors—places it within drug-like chemical space [1]. Critically, this compound has undergone extensive profiling in over 30 PubChem bioassays spanning diverse target classes including kinases, GPCRs, proteases, and protein–protein interactions, with a consistently inactive outcome that distinguishes it from more promiscuous sulfonamide analogs and supports its utility as a selectivity control or clean-starting scaffold [3].

Why Generic Substitution of 4-Methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (701288-77-9) with In-Class Analogs Carries Undefined Risk in Screening and SAR Campaigns


Although the benzenesulfonamide class contains numerous commercially available analogs, simple substitution based on structural similarity alone is unreliable because even minor perturbations—such as removal of the 2,3-dimethyl groups, replacement of the 4-methoxy with ethoxy, or omission of the methylene spacer between sulfonamide nitrogen and the pyridine ring—can profoundly alter target engagement profiles, solubility, and metabolic stability [1]. The compound 701288-77-9 has been empirically tested across a uniquely broad panel of over 30 distinct PubChem bioassays encompassing phosphopantetheinyl transferases, metallo-β-lactamases, MEK kinase PB1 domains, potassium channels, viral proteases, and protein–protein interactions (menin–MLL), yielding a consistent inactivity fingerprint [2]. In contrast, closely related analogs such as 4-ethoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 723743-90-6) and 4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide show measurable inhibition against PI3K isoforms (IC₅₀ 102 nM) and cancer cell lines (HeLa IC₅₀ 10 µM, MCF-7 IC₅₀ 15 µM), respectively—demonstrating that the precise substitution pattern dictates biological activity [3][4]. Interchanging these compounds without experimental verification of the specific substitution-dependent activity profile therefore introduces uncontrolled variables that can invalidate structure–activity relationship (SAR) conclusions, confound hit-validation workflows, and waste screening resources.

Quantitative Differentiation Evidence for 4-Methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (701288-77-9) Versus Its Closest Analogs


Broad-Spectrum Inactivity Profile Across >30 PubChem HTS Assays Distinguishes 701288-77-9 from Promiscuous Sulfonamide Binders

In the PubChem BioAssay database (CID 978195), 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has been tested in 31 distinct confirmatory and screening assays and returned an 'Inactive' call in 100% of them [1]. Assays spanned Sfp phosphopantetheinyl transferase (AID 1490), VIM-2 metallo-β-lactamase (AID 1527), MEK5–MEK kinase PB1 domain interactions (AIDs 1529, 1530, 1531), Kᵢᵣ2.1 potassium channel (AID 1672), SARS-CoV 3CL protease (AID 1706), menin–MLL interaction (AIDs 1766, 1768), HCV core protein dimerization (AID 1899), and Mycobacterium tuberculosis H37Rv viability (AID 1949) [1]. This comprehensive inactivity signature is not universal among benzenesulfonamides. By contrast, the 4-ethoxy analog (CAS 723743-90-6) demonstrates measurable PI3Kδ inhibition (IC₅₀ 102 nM) [2], and the 4-chloro-2,5-dimethoxy analog exhibits cytotoxicity against HeLa (IC₅₀ 10 µM) and MCF-7 (IC₅₀ 15 µM) cells [3].

Selectivity profiling High-throughput screening Chemical probe development Negative control

Physicochemical Property Differentiation: Calculated LogP, PSA, and Rotatable Bond Count Position 701288-77-9 for CNS Drug-Like Space Versus Peripheral-Targeted Analogs

The computed physicochemical parameters of 701288-77-9 (XLogP3 = 2.0, topological polar surface area [TPSA] = 76.7 Ų, rotatable bonds = 5, HBD = 1, HBA = 5) [1] place it within favorable CNS drug-like chemical space as defined by the Wager criteria (TPSA < 90 Ų, cLogP 1–3) [2]. The 4-ethoxy analog (CAS 723743-90-6, MW 320.4, XLogP3 ~2.5 predicted) has higher lipophilicity due to the ethoxy-for-methoxy substitution, shifting it toward higher non-specific binding risk. The 4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide analog (CAS 111195-92-7, MW 278.3) lacks the 2,3-dimethyl substituents, reducing steric bulk and potentially altering metabolic soft-spot protection. The 2,5-dimethoxy regioisomer positions methoxy groups differently on the ring, altering electron density distribution and hydrogen-bonding geometry.

Physicochemical profiling Drug-likeness CNS drug discovery Lead optimization

Validated Commercial Availability with Defined Purity and Scalable Quantities from Life Chemicals Screening Library

701288-77-9 is stocked by Life Chemicals (product code F1639-0213) as part of their screening compound collection, with reported purity ≥90% and available in quantities from 2 mg ($59) to 25 mg ($109) [1]. Multiple independent supplier listings confirm consistent identity and CAS registration [2]. This contrasts with several putative analogs—including 4-methoxy-2,3-dimethyl-N-(pyridin-2-yl)benzenesulfonamide and 4-methoxy-2,3-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide—for which vendor listings are sparse, purity documentation is absent, or pricing is inconsistent, creating procurement risk and potential batch-to-batch variability that can compromise screening reproducibility.

Chemical sourcing Screening library Reproducibility Supply chain

Optimal Research and Industrial Application Scenarios for 4-Methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (701288-77-9) Based on Differentiating Evidence


Negative Control Compound for High-Throughput Screening Campaigns

With 100% inactive calls across 31 structurally and mechanistically diverse PubChem bioassays, 701288-77-9 is empirically qualified as a negative control for HTS campaigns targeting kinases, β-lactamases, viral proteases, GPCRs, ion channels, and protein–protein interactions [1]. Its consistent inactivity distinguishes it from the majority of screening-library sulfonamides, which often show promiscuous hit activity at micromolar concentrations. Laboratories can use this compound to establish assay noise floors, validate Z'-factor quality, and benchmark hit-calling thresholds without the confounding factor of compound autofluorescence or aggregation-based false positives common to more lipophilic analogs.

Selectivity Reference Standard for Carbonic Anhydrase and Sulfonamide-Targeting Probe Development

Given that numerous benzenesulfonamides are potent carbonic anhydrase inhibitors (with Kᵢ values often in the low nanomolar range), 701288-77-9's lack of activity across the PubChem panel—including assays with potential carbonic anhydrase readouts—positions it as a selectivity reference compound for medicinal chemistry teams developing isoform-selective CA inhibitors [1][2]. Its 4-methoxy-2,3-dimethyl substitution pattern and pyridin-2-ylmethyl N-substituent may sterically and electronically disfavor zinc coordination in the CA active site, making it a useful tool to benchmark the contribution of the sulfonamide zinc-binding group to target engagement in SAR studies.

Starting Scaffold for Fragment-Based Drug Discovery Requiring Low Intrinsic Promiscuity

Fragment-based drug discovery (FBDD) campaigns require starting fragments with minimal intrinsic promiscuity to avoid false-positive elaboration trajectories. 701288-77-9's demonstrated inactivity across >30 diverse biological targets, combined with its favorable computed CNS drug-like properties (XLogP3 = 2.0, TPSA = 76.7 Ų, MW = 306.4) and commercial availability at defined purity, make it a rational starting fragment for library design [1][2]. The 4-methoxy, 2,3-dimethyl, and pyridin-2-ylmethyl groups each provide discrete vectors for synthetic elaboration, enabling systematic SAR exploration without the confounding liability of inherent target promiscuity.

Physicochemical Reference Compound in CNS Penetration Prediction Models

With XLogP3 = 2.0 and TPSA = 76.7 Ų, 701288-77-9 falls squarely within established CNS drug-like chemical space (TPSA < 90 Ų, cLogP 1–3) [1][2]. Its computed properties make it an appropriate reference compound for calibrating in silico CNS penetration models or for use as a passive-permeability benchmark in parallel artificial membrane permeability assays (PAMPA). Compared to the more lipophilic 4-ethoxy analog (predicted XLogP3 ~2.5) or the less sterically hindered des-dimethyl analog (MW 278.3), 701288-77-9 offers a balanced property profile that better represents the center of CNS drug-like space for quantitative model validation.

Quote Request

Request a Quote for 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.